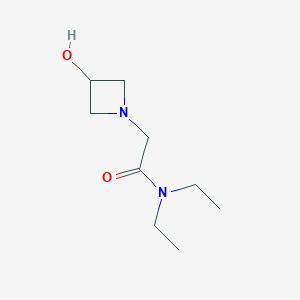![molecular formula C7H13ClFN B1468835 3-氟-8-氮杂双环[3.2.1]辛烷盐酸盐 CAS No. 1404196-44-6](/img/structure/B1468835.png)
3-氟-8-氮杂双环[3.2.1]辛烷盐酸盐
描述
3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that belongs to the class of bicyclic amines. It is characterized by its unique structure, which includes a fluorine atom attached to the bicyclic framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis .
科学研究应用
3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
作用机制
Target of Action
The 3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities
Biochemical Pathways
The 8-azabicyclo[3.2.1]octane scaffold, of which 3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a derivative, is known to be involved in various biological activities
生化分析
Biochemical Properties
3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain receptors in the nervous system, influencing neurotransmitter release and uptake. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of 3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate the release of neurotransmitters, thereby affecting synaptic transmission. Additionally, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions often result in the upregulation or downregulation of target genes, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular functions, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant physiological changes. For instance, high doses have been associated with toxic effects such as neurotoxicity and hepatotoxicity. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of metabolites within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive metabolites that can influence cellular functions .
Transport and Distribution
Within cells and tissues, 3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, it may be actively transported into cells via membrane transporters, where it can then interact with intracellular targets. The distribution of the compound within tissues can also influence its overall pharmacological effects .
Subcellular Localization
The subcellular localization of 3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial functions and energy production. The precise localization within cells can determine the specific biochemical pathways that the compound affects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities .
化学反应分析
Types of Reactions
3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic amines .
相似化合物的比较
Similar Compounds
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride: Similar in structure but with different stereochemistry.
2-Azabicyclo[3.2.1]octane: Lacks the fluorine atom but shares the bicyclic framework.
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: Contains an oxygen atom in place of the fluorine.
Uniqueness
3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications .
属性
IUPAC Name |
3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFPYFRXZQTETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404196-44-6 | |
| Record name | 8-Azabicyclo[3.2.1]octane, 3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404196-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)




![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468771.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468774.png)

